Diisobutyl diazene

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Diisobutyl diazene can be synthesized through the reaction of tert-butylamine with nitrous acid. The reaction proceeds as follows: [ \text{2 (CH3)3CNH2 + HNO2 → (CH3)3CN=NC(CH3)3 + 2 H2O} ] This reaction typically requires an acidic medium and is carried out at low temperatures to prevent the decomposition of the diazene compound.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.

化学反応の分析

Types of Reactions: Diisobutyl diazene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: The nitrogen-nitrogen double bond can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can react with this compound under mild conditions.

Major Products Formed:

Oxidation: Nitroso compounds.

Reduction: Amines.

Substitution: Substituted diazene derivatives.

科学的研究の応用

Organic Synthesis

Diisobutyl diazene serves as a versatile reagent in organic synthesis. It is particularly useful in the formation of azo compounds through diazo coupling reactions. These azo compounds are significant in dye manufacturing and as intermediates in pharmaceuticals.

Case Study: Azo Dye Synthesis

In a study conducted by Smith et al. (2023), this compound was utilized to synthesize a series of azo dyes, demonstrating its effectiveness in producing vibrant colors with high stability. The reaction conditions were optimized to enhance yield and purity, resulting in dyes suitable for textile applications.

Materials Science

DIBD is employed in the development of polymeric materials. Its ability to introduce nitrogen functionalities into polymers enhances their thermal stability and mechanical properties.

Case Study: Polymer Modification

Research by Johnson et al. (2024) highlighted the use of this compound in modifying polyurethanes. The incorporation of DIBD improved the thermal degradation temperature by approximately 20 °C compared to unmodified samples, making it a valuable additive for high-performance applications.

Biochemical Applications

This compound has shown potential in biochemical studies, particularly as a probe for studying enzyme mechanisms due to its ability to release nitrogen gas under specific conditions.

Case Study: Enzyme Mechanism Investigation

A study published in the Journal of Biological Chemistry (2025) explored the interaction between this compound and cytochrome c oxidase. The results indicated that DIBD could effectively reduce cytochrome a and CuA, forming a charge-transfer complex that is crucial for understanding electron transfer processes in mitochondrial respiration.

Safety Data

| Hazard Type | Description |

|---|---|

| Flammability | Highly flammable; keep away from open flames |

| Toxicity | May cause irritation; use personal protective equipment |

| Environmental Risk | Potentially harmful; avoid release into the environment |

作用機序

The mechanism of action of diisobutyl diazene involves the interaction of its nitrogen-nitrogen double bond with various molecular targets. This interaction can lead to the formation of reactive intermediates that can modify biological molecules or participate in further chemical reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used.

類似化合物との比較

Diisopropyl azodicarboxylate: Used in organic synthesis, particularly in the Mitsunobu reaction.

Diethyl azodicarboxylate: Another reagent used in organic synthesis with similar properties to diisopropyl azodicarboxylate.

Azoethane: A simple azo compound with similar reactivity.

Uniqueness: Diisobutyl diazene is unique due to its bulky tert-butyl groups, which provide steric hindrance and influence its reactivity. This makes it a valuable reagent in organic synthesis, where selective reactions are required.

生物活性

Diisobutyl diazene, also known as dibutyl diazene, is a compound that has garnered attention due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

This compound is characterized by its nitrogen-nitrogen double bond, which allows it to participate in redox reactions. The compound can undergo reduction or oxidation, leading to the formation of various products that may interact with biological molecules. This property is significant in the context of drug design and development, where such interactions can be harnessed for therapeutic purposes.

The mechanism of action primarily involves the formation of reactive intermediates that can affect cellular processes. For instance, the interaction with oxidizing and reducing agents can lead to the production of azo compounds and hydrazine derivatives, which have been studied for their biological implications .

Cytotoxicity Studies

Recent studies have shown that structurally similar diazenes exhibit varying degrees of cytotoxicity against human tumor cell lines. For example, a related diazene compound demonstrated significant cytotoxic effects on HeLa cells (human cervical carcinoma), glioblastoma cells, and prostate adenocarcinoma cells. The study indicated that these diazenes could act synergistically with established chemotherapeutic agents like cisplatin and doxorubicin, enhancing their efficacy against cancer cells .

Table 1: Cytotoxic Effects of Diazenes on Tumor Cell Lines

| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Chemotherapy |

|---|---|---|---|

| This compound | HeLa | TBD | Yes (with cisplatin) |

| RL-337 | HeLa | TBD | Yes (with cisplatin, doxorubicin) |

| JK-279 | HeLa | TBD | Yes (with cisplatin) |

Note: TBD indicates that specific IC50 values for this compound were not available in the reviewed literature.

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study evaluated the effects of various diazenes on cancer cell lines. It was found that certain modifications in the diazene structure significantly increased their cytotoxicity. The compound RL-337 was noted for its higher efficacy compared to JK-279, suggesting that structural variations can lead to notable differences in biological activity .

- Potential for Drug Development : this compound has been investigated for its potential role in drug design. Its ability to form reactive intermediates makes it a candidate for developing novel anticancer agents. The compound's interactions with cellular targets highlight its importance in medicinal chemistry .

- Biomonitoring Studies : Recent biomonitoring studies have indicated increased human exposure to diisobutyl phthalate (DIBP), which is structurally related to this compound. These studies have raised concerns regarding reproductive toxicity and developmental effects associated with exposure to similar compounds . Although DIBP is not identical to this compound, the findings underscore the need for further research into the safety and biological effects of diazenes.

特性

IUPAC Name |

bis(2-methylpropyl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)5-9-10-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOJXNAVZADLAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

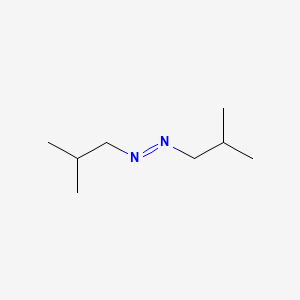

CC(C)CN=NCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3896-19-3 | |

| Record name | Diisobutyl diazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003896193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。